

alpha-d-Threofuranose chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-d-Threofuranose*

Cat. No.: *B12732185*

[Get Quote](#)

An In-depth Technical Guide to **alpha-d-Threofuranose**: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of **alpha-d-threofuranose**, a four-carbon monosaccharide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, stereochemical configuration, and its significant role as a foundational component of Threose Nucleic Acid (TNA), a synthetic genetic polymer with considerable potential in biotechnology and medicine.

Chemical Identity and Structure

alpha-d-Threofuranose is the cyclic furanose form of the aldotetrose sugar, D-threose. The "alpha" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is on the opposite side of the ring from the C4 substituent in a standard Haworth projection. Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers for **alpha-d-Threofuranose**

Identifier	Value	Reference
IUPAC Name	(2S,3S,4R)-oxolane-2,3,4-triol	[1] [2]
CAS Number	80877-72-1	[1] [2]
Molecular Formula	C ₄ H ₈ O ₄	[1]
Molecular Weight	120.10 g/mol	[1]
Canonical SMILES	C1--INVALID-LINK-- O)O">C@HO	[1] [2]
Isomeric SMILES	O[C@@H]1O[C@H2]-- INVALID-LINK--[C@H]1O	
InChI	InChI=1S/C4H8O4/c5-2-1-8- 4(7)3(2)6/h2- 7H,1H2/t2-,3+,4+/m1/s1	[1]
InChIKey	FMAORJIQYMIRHF- UZBSEBFBSA-N	[1]

Stereochemistry

The stereochemistry of **alpha-d-threofuranose** is precisely defined by the (2S, 3S, 4R) configuration of its chiral centers.[\[1\]](#)[\[2\]](#) The "D" configuration is determined by the orientation of the hydroxyl group on the highest-numbered chiral carbon (C3) in the open-chain form of threose. The furanose ring consists of a five-membered ring including one oxygen atom.

Physicochemical and Spectroscopic Properties

The physicochemical properties of **alpha-d-threofuranose** influence its behavior in various chemical and biological systems. While extensive experimental data is scarce, computational predictions provide valuable insights.

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP	-1.61	
Topological Polar Surface Area (TPSA)	69.92 Å ²	
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	4	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies on the methyl glycoside of **alpha-d-threofuranose** reveal important structural and conformational features. A study utilizing ¹³C-enriched compounds provided precise assignments of proton and carbon chemical shifts and coupling constants.[3]

Key Findings from NMR Analysis:

- Ring Conformation: The alpha-threofuranosyl ring is considered to be the most rigid among the tetrofuranosyl isomers.[3] The anomeric effect plays a crucial role in determining the ring's conformation, with the anomeric substituent (e.g., the -OH group) preferentially adopting a quasi-axial orientation.[3]
- Proton Assignments: In all tetrofuranosyl rings, the H4S proton (cis to the C3 hydroxyl group) is consistently more shielded (appears at a lower chemical shift) than the H4R proton.[3]

X-ray Crystallography

Specific X-ray crystallographic data for **alpha-d-threofuranose** is not readily available in the literature. However, studies on other furanose derivatives, such as methyl 1,2,3,5-tetra-O-acetyl- β -D-galactofuranuronate, show that the five-membered furanose ring typically adopts a non-planar "envelope" conformation, where one atom is significantly out of the plane formed by the other four.[4] This is a common feature of furanose sugars.[5]

Experimental Protocols

Conceptual Synthesis Workflow

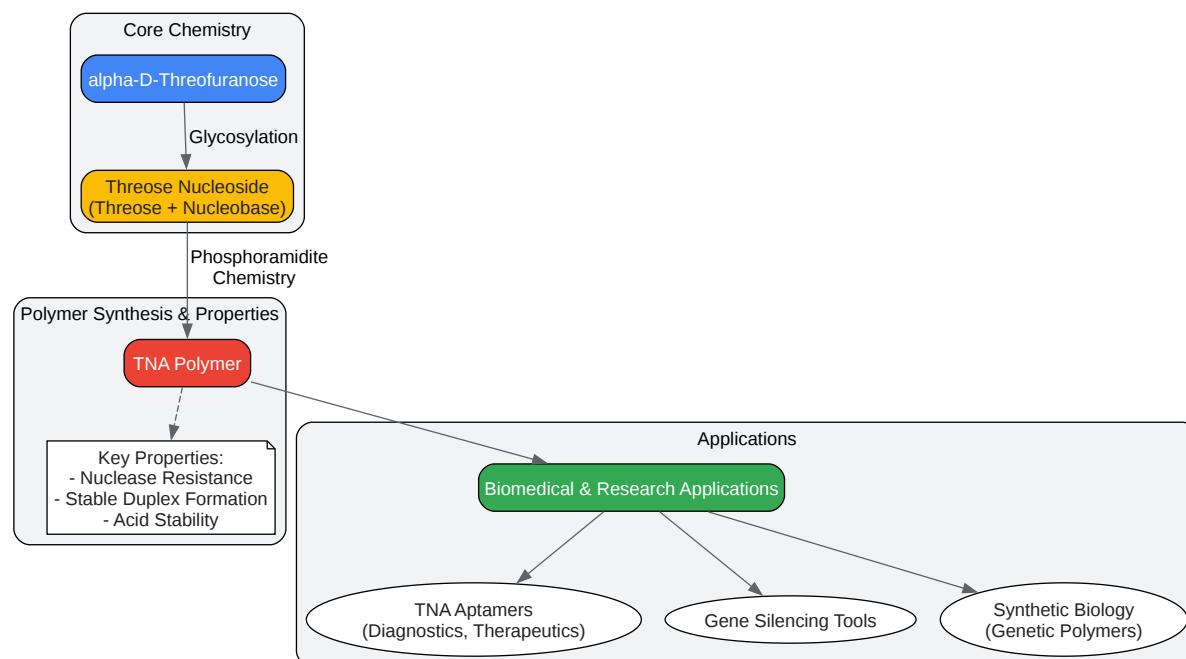
The chemical synthesis of **alpha-d-threofuranose** is a challenging endeavor due to the presence of multiple hydroxyl groups that require selective protection and deprotection to achieve the correct stereochemistry.^[1] A general, conceptual workflow for synthesizing a threofuranose derivative can be outlined as follows, inspired by syntheses of related compounds like 3-deoxy-d-threopentofuranose.^[6]

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of a threofuranose derivative.

- Starting Material Selection: Begin with a readily available chiral precursor, such as another monosaccharide.
- Selective Protection: Employ protecting groups to mask specific hydroxyl groups, leaving the desired reaction site available. This requires a multi-step strategy.
- Key Transformation: Perform the necessary chemical modifications, which could include stereochemical inversion or deoxygenation via radical reduction.
- Deprotection and Functionalization: Sequentially remove protecting groups and introduce new functionalities as needed.
- Purification: Utilize chromatographic techniques to isolate the final, high-purity product.

NMR Analysis Protocol


To confirm the structure and stereochemistry of a synthesized threofuranose derivative, a comprehensive NMR analysis is essential.

- Sample Preparation: Dissolve a pure sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
- 1D NMR Acquisition: Record standard ¹H and ¹³C{¹H} spectra to observe chemical shifts and basic multiplicities.

- 2D NMR Acquisition: Perform a suite of 2D experiments:
 - g-COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks and identify adjacent protons.
 - g-HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
 - g-HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
- Data Interpretation: Analyze chemical shifts, multiplicities, and coupling constants (^3JHH) to deduce the relative stereochemistry and ring conformation, often with the aid of Karplus equations.

Significance in Research and Development: Threose Nucleic Acid (TNA)

The primary significance of threose in modern research lies in its role as the sugar backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer, or xeno-nucleic acid (XNA).^[7] TNA is an analogue of DNA and RNA but is built from repeating threofuranose units linked by phosphodiester bonds.

[Click to download full resolution via product page](#)

Caption: From Threofuranose to Advanced Biomedical Applications.

Key Properties of TNA:

- **High Stability:** TNA is resistant to degradation by nucleases, the enzymes that rapidly break down DNA and RNA in biological systems.^[8] It also shows significantly greater stability

against acid-mediated degradation compared to its natural counterparts.[8]

- Watson-Crick Pairing: Despite its different sugar backbone, TNA can form stable, antiparallel Watson-Crick duplexes with complementary strands of DNA, RNA, and TNA itself.[8]
- Evolvability: TNA can be replicated and transcribed by engineered polymerases, allowing for the in vitro selection (SELEX) of functional TNA molecules, such as aptamers.[9]

These properties make TNA a highly promising platform for the development of novel diagnostics, therapeutics (e.g., aptamers and gene-silencing agents), and tools for synthetic biology.[7][10] The unique structure of its threofuranose backbone imparts the stability and functionality that distinguishes TNA from natural nucleic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-D-Threofuranose|High-Purity Research Chemical [benchchem.com]
- 2. (2S,3S,4R)-Tetrahydro-2,3,4-furantriol | C4H8O4 | CID 10219421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Threose nucleic acid as a primitive genetic polymer and a contemporary molecular tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Reverse Transcription of Threose Nucleic Acid by a Naturally Occurring DNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [alpha-d-Threofuranose chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12732185#alpha-d-threofuranose-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com